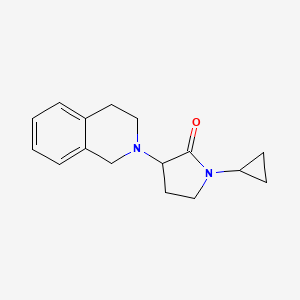![molecular formula C17H19N3O4S2 B2984660 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 1261001-23-3](/img/structure/B2984660.png)
2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C17H19N3O4S2 and its molecular weight is 393.48. The purity is usually 95%.
The exact mass of the compound 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
The chemical compound is related to the broader class of pyrimidine derivatives, known for their diverse pharmacological properties. Research has focused on synthesizing various pyrimidine derivatives and evaluating their biological activities, particularly their anti-inflammatory, analgesic, and antitumor properties.
Anti-inflammatory and Analgesic Activities : Pyrimidine derivatives have been synthesized and assessed for their potential anti-inflammatory and analgesic effects. For instance, compounds have exhibited significant anti-inflammatory activity, with some showing comparable analgesic effects at certain dosages. These findings highlight the therapeutic potential of pyrimidine derivatives in treating conditions associated with inflammation and pain (Sondhi et al., 2009).
Antitumor Activity : The antitumor potential of pyrimidine derivatives has been explored, with certain compounds demonstrating potent activity against various human cancer cell lines. This suggests that these derivatives could serve as promising candidates for developing new anticancer drugs (Hafez & El-Gazzar, 2017).
Antimicrobial Activity : Some pyrimidine derivatives have been synthesized with the aim of discovering new antimicrobial agents. These compounds have shown good antibacterial and antifungal activities, making them potential candidates for developing new treatments against microbial infections (Hossan et al., 2012).
Cytotoxic Activity : The design and synthesis of certain pyrimidine derivatives have led to the discovery of compounds with in vitro cytotoxic activity against cancer cell lines. This opens up possibilities for their use in cancer therapy, either as standalone treatments or in combination with existing therapies (Al-Sanea et al., 2020).
Analgesic and Anti-Inflammatory Properties : The synthesis of thieno[2,3-d]pyrimidin-4-one 2-thiones and their evaluation for analgesic and anti-inflammatory activities have been conducted. Some compounds in this category have shown activities comparable to acetylsalicylic acid, indicating their potential as pain relievers and anti-inflammatory agents (Cannito et al., 1990).
properties
IUPAC Name |
2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c1-24-8-6-18-14(21)11-20-13-5-10-26-15(13)16(22)19(17(20)23)7-4-12-3-2-9-25-12/h2-3,5,9-10H,4,6-8,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHGPEZPXDFOGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C2=C(C(=O)N(C1=O)CCC3=CC=CS3)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,4-dichlorobenzyl)sulfinyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2984577.png)
![methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate](/img/structure/B2984580.png)
![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B2984582.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B2984585.png)
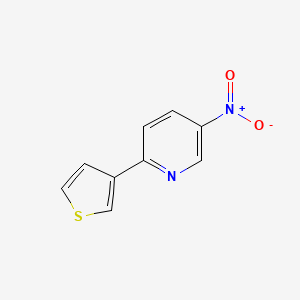
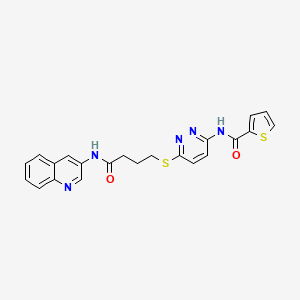
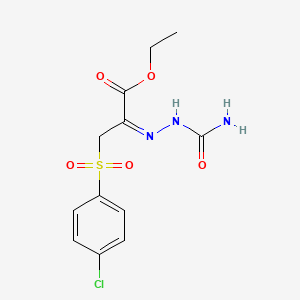

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2984594.png)
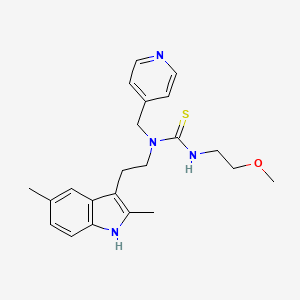
![2-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2984597.png)
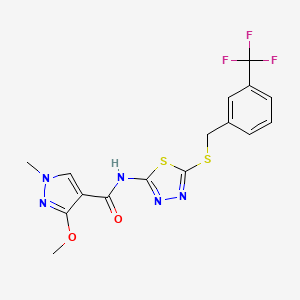
![4-[(4-Bromopyrazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B2984599.png)
